molecular formula C7H5BrN2 B057889 6-(Bromomethyl)nicotinonitrile CAS No. 158626-15-4

6-(Bromomethyl)nicotinonitrile

Cat. No. B057889
M. Wt: 197.03 g/mol
InChI Key: QWCGOMIAXFNYIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including those related to 6-(Bromomethyl)nicotinonitrile, often involves multi-step reactions, including Knoevenagel condensation, halogenation, and nucleophilic substitution. For instance, one reported method involves a copper-catalyzed three-component reaction for the synthesis of disubstituted nicotinonitriles, showcasing the complexity and versatility of synthetic strategies employed in accessing such compounds (Lin et al., 2023).

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives, including 6-(Bromomethyl)nicotinonitrile, reveals non-planar configurations, with dihedral angles indicating the spatial arrangement of various substituents around the central pyridine ring. These structural features are crucial for understanding the reactivity and interaction of these molecules with other chemical entities (Chantrapromma et al., 2009).

Scientific Research Applications

  • Antiprotozoal Activity : Compounds synthesized from 6-(Bromomethyl)nicotinonitrile, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, have shown significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum. In vivo, they have demonstrated curative properties in a mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).

  • Deuterium-Labelled Compounds : The synthesis of deuterium-labelled analogues of these compounds, such as 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine-d4, has been achieved. These labelled compounds are important for tracing and studying the behavior of drugs in biological systems (Ismail & Boykin, 2004).

  • Antioxidant Evaluation : Nicotinonitriles, including those derived from 6-(Bromomethyl)nicotinonitrile, have been synthesized and evaluated for their antioxidant properties. These compounds can potentially contribute to the development of new antioxidants (Gouda et al., 2016).

  • Structural Analysis : Detailed crystallographic studies of nicotinonitrile derivatives have been conducted to understand their molecular structure and interactions, which is crucial for drug design and material science applications (Chantrapromma et al., 2009a); (Chantrapromma et al., 2009b).

  • Synthesis of Biologically Active Compounds : Research has focused on the development of synthetic methods for multiply arylated/alkylated nicotinonitriles, which are important for creating biologically active compounds (Iwai et al., 2022).

  • Pharmaceutical Applications : Nicotinonitrile derivatives have been investigated for their potential use in pharmaceuticals, such as in the synthesis of antimicrobial agents and compounds with bronchodilation properties (Behalo, 2008); (Soliman et al., 2017).

  • Corrosion Inhibition : Certain nicotinonitriles have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating the potential for industrial applications (Singh et al., 2016).

  • Cancer Research : Nicotinonitrile derivatives have been used to develop novel antineoplastic agents, showing cytotoxic effects against various cancer cell lines (El‐sayed et al., 2021).

Safety And Hazards

6-(Bromomethyl)nicotinonitrile is classified as a dangerous substance. It has hazard statements H302 and H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

properties

IUPAC Name

6-(bromomethyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCGOMIAXFNYIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620240
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)nicotinonitrile

CAS RN

158626-15-4
Record name 6-(Bromomethyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(bromomethyl)pyridine-3-carbonitrile
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Synthesis routes and methods I

Procedure details

To a stirred solution of 6-methylnicotinonitrile (1.0 g, 8.47 mmol) in 1,2-dichloroethane (30 mL) was added N-bromosuccinimide (NBS; 1.52 g, 8.54 mmol) and followed by 2,2′-azobis(isobutyronitrile) (AIBN; 0.14 g, 0.85 mmol) at RT. The reaction mixture was then heated to 80° C. and stirred for 14 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT, and the volatiles were removed under reduced pressure to obtain the crude material. Purification by silica gel column chromatography eluting with 10% EtOAc/Hexane) afforded compound I-4 (0.6 g, 3.05 mmol, 36%) as a colorless liquid. 1H NMR (500 MHz, CDCl3): δ 7.67-7.62 (m, 2H), 7.21 (dd, J=9.0, 2.0 Hz, 1H), 4.44 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 6-methyl-nicotinonitrile (2 g, 17 mmol) and NBS (3.01 g, 17 mmol) in anhydrous DCE (56 mL) under nitrogen. Add AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for 1.5-2 h. Add another batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Then add a third batch of AIBN (277 mg, 1.7 mmol) and heat the mixture at 80° C. for a further 1-2 h. Cool the reaction to room temperature and concentrate in vacuo. Dissolve the residue in DCM, add silica gel and concentrate in vacuo. Purify by chromatography on silica gel (120 g, pre-packed cartridge) eluting with cyclohexane/EtOAc (98:2 to 7:3 gradient over 55 min, 40 mL/min) to isolate the desired intermediate (2 g, 60%) as a white solid that turns red on standing at room temperature. MS (ES+) m/z: 199 (M+2)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Name
Quantity
277 mg
Type
reactant
Reaction Step Two
Name
Quantity
277 mg
Type
reactant
Reaction Step Three
Name
Quantity
277 mg
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a solution of 6-Methylnicotinonitrile (11-1) (Lancaster) (15 g, 127 mmol) in carbon tetrachloride (300 ml) was added N-bromosuccinimide (27.12 g, 152.4 mmol). The resulting solution was degassed and purged with nitrogen and AIBN (2,2′-azobisisobutyronitrile) (2.08 g, 12.6 mmol) was added. After 7 hours at 85° C., another batch of AIBN (1.04 g) was added and stirring was continued for another hour. After removal of the solvent the crude product was subjected to flash column chromatography in ethylacetate/hexanes to yield 10 g pure material (40%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
27.12 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
Quantity
1.04 g
Type
reactant
Reaction Step Three
Yield
40%

Synthesis routes and methods IV

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of 6-methylpyridine-3-carbonitrile (8 g, 67.72 mmol, 1.00 equiv) in CCl4 (125 mL). N-Bromosuccinimide (13.4 g, 75.29 mmol, 1.10 equiv), and AIBN (480 mg, 2.92 mmol, 0.04 equiv) were added to the reaction solution. The resulting solution was stirred for 5 h at 85° C. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5) as eluent to yield 5 g (37%) of 6-(bromomethyl)pyridine-3-carbonitrile as a beige solid.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two
Name
Quantity
480 mg
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

0.3 g (2.5 mmol) of 5-cyano-2-methylpyridine was dissolved in 15 ml of benzene. 10 mg of perbenzoic acid and 0.49 g (2.8 mmol) of N-bromosuccinimide were added to the obtained solution, and they were stirred at 75° C. for 2 days. The solvent was evaporated and the crude product was purified by the silica gel column chromatography.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
10 mg
Type
reactant
Reaction Step Two
Quantity
0.49 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(Bromomethyl)nicotinonitrile
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6-(Bromomethyl)nicotinonitrile
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
6-(Bromomethyl)nicotinonitrile

Citations

For This Compound
2
Citations
G Schafer, M Ahmetovic, S Abele - Organic letters, 2017 - ACS Publications
A scalable synthesis of trifluoromethylated imidazo-fused N-heterocyles from heterocyclic benzylamines using TFAA as trifluoromethylating reagent is presented. The reaction proceeds …
Number of citations: 35 pubs.acs.org
O Bezencon, B Heidmann, R Siegrist… - Journal of Medicinal …, 2017 - ACS Publications
… K 2 CO 3 (25.0 g, 181 mmol) was added to a mixture of 6-bromomethyl-nicotinonitrile (7.50 g, 36.2 mmol), 5-nitro-1H-pyrazole (4.09 g, 36.2 mmol), and Bu 4 NBr (2.33 g, 7.23 mmol) in …
Number of citations: 45 pubs.acs.org

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